Welcome to the BenchChem Online Store!
molecular formula C11H14O3 B1342450 4-Methyl-3-(1-methylethoxy)benzoic acid CAS No. 1014691-13-4

4-Methyl-3-(1-methylethoxy)benzoic acid

Cat. No. B1342450
M. Wt: 194.23 g/mol
InChI Key: KOSHYQBHZRSYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08044076B2

Procedure details

3-Isopropoxy-4-methyl-benzoic acid (1.70 g) is prepared in analogy to 4-isopropoxy-3-methyl-benzoic acid starting from 3-hydroxy-4-methyl-benzoic acid (2.00 g); LC-MS: tR=0.91 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:13]=[CH:12][C:8](C(O)=O)=[CH:7][C:6]=1[CH3:14])([CH3:3])[CH3:2].OC1C=C(C=CC=1C)[C:19]([OH:21])=[O:20]>>[CH:1]([O:4][C:5]1[CH:13]=[C:12]([CH:8]=[CH:7][C:6]=1[CH3:14])[C:19]([OH:21])=[O:20])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC1=C(C=C(C(=O)O)C=C1)C
Name
Quantity
2 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC=1C=C(C(=O)O)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.